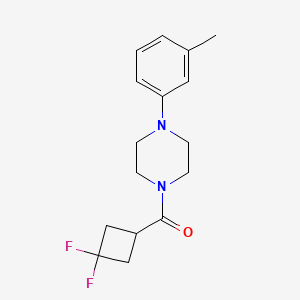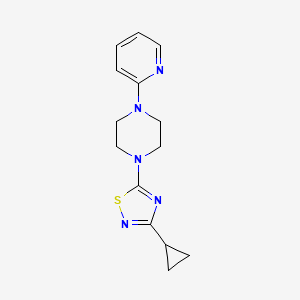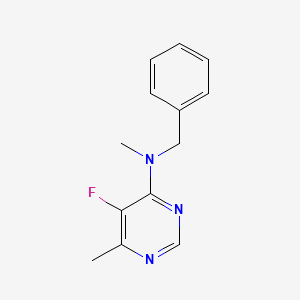![molecular formula C15H15ClN4O B15114626 2-(2-chlorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide](/img/structure/B15114626.png)
2-(2-chlorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with pyrazine to form an intermediate, which is then reacted with azetidine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-chlorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-(2-chlorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide
- **2-(2-chlorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide
- **2-(2-chlorophenyl)-N-[1-(pyrimidin-2-yl)azetidin-3-yl]acetamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H15ClN4O |
|---|---|
Molekulargewicht |
302.76 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide |
InChI |
InChI=1S/C15H15ClN4O/c16-13-4-2-1-3-11(13)7-15(21)19-12-9-20(10-12)14-8-17-5-6-18-14/h1-6,8,12H,7,9-10H2,(H,19,21) |
InChI-Schlüssel |
IOUUEPMODCWIBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C2=NC=CN=C2)NC(=O)CC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride](/img/structure/B15114547.png)
![2-{4-[6-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B15114548.png)
![1-methyl-5-[(oxan-4-yloxy)methyl]-1H-1,2,4-triazole](/img/structure/B15114551.png)
![1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15114557.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B15114560.png)
![4-(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)morpholine](/img/structure/B15114568.png)


![N,5-dimethyl-N-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B15114588.png)
![3-cyclopropyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15114599.png)
![1-(2-furyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}methanamine](/img/structure/B15114615.png)
![2-(3-methoxyphenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide](/img/structure/B15114622.png)
![4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(propan-2-yl)piperidine-1-carboxamide](/img/structure/B15114634.png)
